2,3-Dichloroquinoxaline-6-carbonyl chloride
Overview
Description
2,3-Dichloroquinoxaline-6-carbonyl chloride is a chemical compound with the molecular formula C9H3Cl3N2O. It belongs to the class of quinoxaline derivatives, which are known for their aromatic properties and diverse biological activities. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloroquinoxaline-6-carbonyl chloride typically involves the chlorination of quinoxaline derivatives. One common method includes the reaction of 2,3-dichloroquinoxaline with thionyl chloride under reflux conditions. The reaction proceeds as follows:
2,3-Dichloroquinoxaline+Thionyl chloride→2,3-Dichloroquinoxaline-6-carbonyl chloride+Sulfur dioxide+Hydrogen chloride
This reaction is carried out in an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloroquinoxaline-6-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 3 are susceptible to nucleophilic attack, leading to the formation of substituted quinoxaline derivatives.
Condensation Reactions: It can react with amines and other nucleophiles to form amides and other condensation products.
Common Reagents and Conditions:
Nucleophiles: Thiourea, amines, and hydrazines are commonly used nucleophiles.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Conditions: Reactions often require heating and may be conducted under reflux.
Major Products:
Substituted Quinoxalines: These are formed through nucleophilic substitution reactions.
Condensation Products: Amides and other derivatives are formed through condensation reactions.
Scientific Research Applications
2,3-Dichloroquinoxaline-6-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Quinoxaline derivatives exhibit antimicrobial, antiviral, and anticancer activities, making them valuable in biological research.
Medicine: The compound is used in the development of pharmaceuticals targeting various diseases, including cancer and infectious diseases.
Industry: It is employed in the production of organic semiconductors, chemical switches, and supramolecular receptors
Mechanism of Action
The mechanism of action of 2,3-Dichloroquinoxaline-6-carbonyl chloride involves its ability to act as an electrophilic partner in nucleophilic substitution reactions. The chlorine atoms at positions 2 and 3 are highly reactive, allowing the compound to form various substituted derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, leading to their biological effects .
Comparison with Similar Compounds
2,3-Dichloroquinoxaline: A closely related compound that also undergoes nucleophilic substitution reactions.
2,3-Dihydroxyquinoxaline: Another quinoxaline derivative with different functional groups and reactivity.
2,3-Dichloroquinoxaline-6-carboxylic acid: A compound with similar structure but different functional groups
Uniqueness: 2,3-Dichloroquinoxaline-6-carbonyl chloride is unique due to its specific reactivity and ability to form a wide range of substituted derivatives. Its applications in both organic synthesis and biological research highlight its versatility and importance in various fields .
Properties
IUPAC Name |
2,3-dichloroquinoxaline-6-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl3N2O/c10-7-8(11)14-6-3-4(9(12)15)1-2-5(6)13-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCRLFIYVFOUMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)Cl)N=C(C(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062060 | |
Record name | 6-Quinoxalinecarbonyl chloride, 2,3-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1919-43-3 | |
Record name | 2,3-Dichloro-6-quinoxalinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1919-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Quinoxalinecarbonyl chloride, 2,3-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001919433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Quinoxalinecarbonyl chloride, 2,3-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Quinoxalinecarbonyl chloride, 2,3-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dichloroquinoxaline-6-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.040 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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